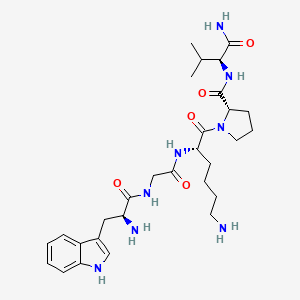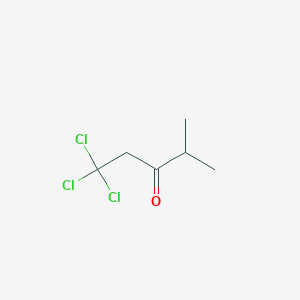
1,1,1-Trichloro-4-methylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-4-methylpentan-3-one is an organic compound with the molecular formula C6H9Cl3O. It is a chlorinated ketone that is used in various chemical processes and research applications. The compound is characterized by its three chlorine atoms and a methyl group attached to a pentanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-4-methylpentan-3-one can be synthesized through the reaction of chloroform with methyl isobutyl ketone in the presence of a strong base such as potassium hydroxide or sodium hydroxide. The reaction involves the generation of a chloroform anion, which then reacts with the ketone to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trichloro-4-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trichloro-4-methylpentan-3-one is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the manufacture of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-4-methylpentan-3-one involves its interaction with various molecular targets, including enzymes and proteins. The compound can act as an inhibitor by binding to active sites or altering the conformation of target molecules. The pathways involved often include disruption of normal metabolic processes and inhibition of specific enzymatic reactions.
Comparison with Similar Compounds
- 1,1,1-Trichloro-2,4-dimethylpentan-2-ol
- 1,2,4-Trichloro-2-methylpentan-3-one
- 1,1,1-Trichloroethane
Comparison: 1,1,1-Trichloro-4-methylpentan-3-one is unique due to its specific structure, which includes a methyl group and three chlorine atoms attached to a pentanone backbone. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, 1,1,1-Trichloroethane lacks the ketone functionality, making it less reactive in certain chemical reactions. Similarly, 1,2,4-Trichloro-2-methylpentan-3-one has a different substitution pattern, affecting its reactivity and applications.
Properties
CAS No. |
63830-71-7 |
|---|---|
Molecular Formula |
C6H9Cl3O |
Molecular Weight |
203.5 g/mol |
IUPAC Name |
1,1,1-trichloro-4-methylpentan-3-one |
InChI |
InChI=1S/C6H9Cl3O/c1-4(2)5(10)3-6(7,8)9/h4H,3H2,1-2H3 |
InChI Key |
JGKJKVKSVHASIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


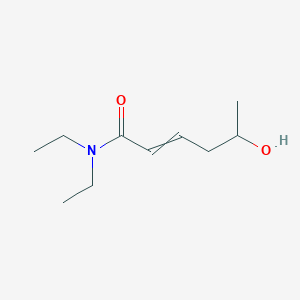

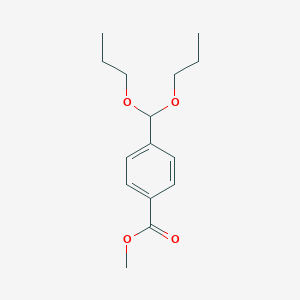
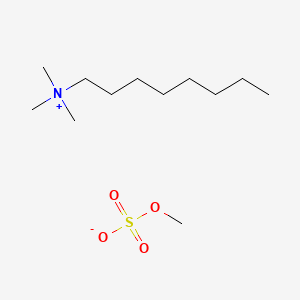
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
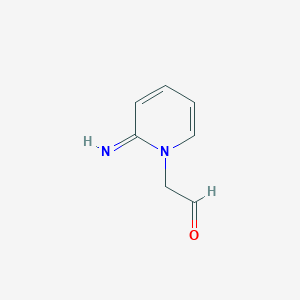
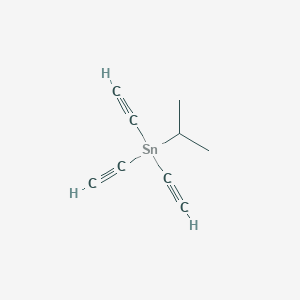
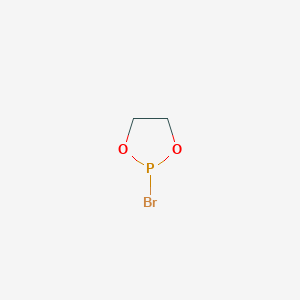
![Bicyclo[4.2.2]dec-1-ene](/img/structure/B14484170.png)

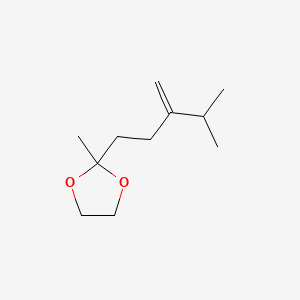
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)
![N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B14484186.png)
